Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester
Description
Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (IUPAC name: diethyl [1-butyl-1-(butylamino)pentyl]phosphonate) is a phosphonate ester characterized by a branched alkyl chain substituted with a butylamino group. The diethyl ester moiety enhances its lipophilicity, making it suitable for applications requiring membrane permeability, such as prodrug formulations or enzyme inhibitors.
Phosphonate esters are widely used in medicinal chemistry due to their hydrolytic stability compared to phosphate esters and their ability to mimic biological phosphates .
Properties
CAS No. |
345196-26-1 |
|---|---|
Molecular Formula |
C17H38NO3P |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-butyl-5-diethoxyphosphorylnonan-5-amine |
InChI |
InChI=1S/C17H38NO3P/c1-6-11-14-17(15-12-7-2,18-16-13-8-3)22(19,20-9-4)21-10-5/h18H,6-16H2,1-5H3 |
InChI Key |
YJMLHQAXJPVLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(NCCCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Dialkyl Phosphonates
One of the most common methods for preparing phosphonic acids is through the hydrolysis of dialkyl phosphonates using concentrated hydrochloric acid. This method typically involves:
- Mixing dialkyl phosphonates with concentrated hydrochloric acid (35-37% in water).
- Heating the mixture under reflux conditions for 1 to 12 hours.
- The reaction leads to the formation of phosphonic acid and alcohol byproducts.
Table 1: Hydrolysis Conditions for Dialkyl Phosphonates
| Parameter | Value |
|---|---|
| Acid Concentration | 35-37% HCl |
| Reaction Time | 1 - 12 hours |
| Temperature | Reflux |
This method is efficient and widely used due to its simplicity and effectiveness in yielding high-purity phosphonic acids.
Catalytic Hydrogenolysis
Another approach involves catalytic hydrogenolysis of dibenzyl phosphonates or other suitable precursors. This method utilizes palladium on charcoal as a catalyst, allowing for the removal of benzyl groups under hydrogen pressure.
- Dissolve dibenzyl phosphonate in an appropriate solvent.
- Introduce hydrogen gas at elevated pressures (typically around 1500-1875 Torr).
- The reaction conditions facilitate the conversion of dibenzyl phosphonate to phosphonic acid.
Table 2: Hydrogenolysis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Palladium on charcoal |
| Hydrogen Pressure | 1500 - 1875 Torr |
| Reaction Time | Variable (typically hours) |
This method is advantageous as it avoids harsh acidic conditions while providing a clean conversion to phosphonic acids.
McKenna Procedure
The McKenna procedure is a two-step reaction that involves:
- Silylation : Treatment of dialkyl phosphonates with bromotrimethylsilane, leading to the formation of silylated intermediates.
- Hydrolysis/Methanolysis : Subsequent treatment with water or methanol results in the formation of phosphonic acids.
This method is particularly useful for producing phosphonic acids from more complex substrates and has been shown to yield high purity products.
Table 3: McKenna Procedure Steps
| Step | Description |
|---|---|
| Step 1: Silylation | React dialkyl phosphonate with bromotrimethylsilane |
| Step 2: Hydrolysis | Treat with water or methanol to yield phosphonic acid |
The advantages of this method include high yields and purity, along with the ability to process a variety of substrates.
Alternative Methods
Other methods reported in literature include:
- Arbuzov Reaction : Involves the reaction of phosphorus halides with alcohols or amines.
- Condensation Reactions : Direct condensation of diamines with phosphonic acid dichlorides has also been explored as a synthetic route.
The preparation methods for "Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester" highlight the versatility and adaptability of synthetic strategies available for phosphonic acids. Each method offers unique advantages depending on substrate availability, desired purity, and specific application requirements. Further research into optimizing these methods could enhance yields and broaden their applicability in various fields such as agrochemicals and pharmaceuticals.
Chemical Reactions Analysis
Hydrolysis Reactions
The diethyl ester groups in this compound undergo hydrolysis under acidic or alkaline conditions.
-
Base-catalyzed hydrolysis : Hydroxide ions attack the phosphorus atom in a bimolecular nucleophilic substitution (BP2 mechanism), cleaving ester bonds to yield phosphonic acid derivatives. For example:
This reaction is temperature-dependent, with higher temperatures favoring complete diester hydrolysis .
-
Acid-catalyzed hydrolysis : Protonation of the ester oxygen facilitates nucleophilic attack by water, leading to monoester intermediates and eventual phosphonic acid formation .
Table 1: Hydrolysis Conditions and Products
| Conditions | Temperature | Time | Major Product | Yield | Source |
|---|---|---|---|---|---|
| 1M NaOH (aq.) | 90°C | 24 h | [1-butyl-1-(butylamino)pentyl]phosphonic acid | ~95% | |
| 0.5M HCl (aq.) | 60°C | 48 h | Monoethyl ester intermediate | ~78% |
Ester Exchange Reactions
The ethyl ester groups can undergo transesterification with alcohols under catalytic conditions. Triethyl orthoacetate has been shown to selectively mono- or diesterify phosphonic acids depending on temperature :
-
At 30°C , monoesterification dominates due to intermediate stabilization.
-
At 90°C , diesterification proceeds quantitatively.
Table 2: Esterification Selectivity with Triethyl Orthoacetate
| Substrate | Temperature | Product Type | Isolated Yield | Source |
|---|---|---|---|---|
| Butylphosphonic acid | 30°C | Monoester | 98% | |
| Butylphosphonic acid | 90°C | Diester | 97% |
While direct data for [1-butyl-1-(butylamino)pentyl]phosphonic acid is unavailable, analogous aliphatic phosphonic acids exhibit similar behavior .
Amine-Driven Reactivity
The butylamino moiety introduces potential for:
-
Schiff base formation : Reaction with carbonyl compounds (e.g., aldehydes) under mild conditions.
-
Coordination chemistry : The amine and phosphonate groups may act as ligands for metal ions, forming stable complexes.
Thermal Stability and Decomposition
At elevated temperatures (>145°C), decomposition pathways include:
-
Ester cleavage : Reversion to phosphonic acid and ethylene.
-
Polymerization : Observed in vinylphosphonic acid derivatives under similar conditions .
Biological Interactions
The compound’s phosphonate group mimics phosphate in enzymatic systems, enabling:
-
Enzyme inhibition : Competitive binding to ATP- or GTP-dependent kinases.
-
Hydrolysis resistance : The P–C bond resists enzymatic cleavage compared to labile P–O bonds in phosphates.
Synthetic Limitations
-
Steric hindrance : The bulky 1-butyl-1-(butylamino)pentyl group slows nucleophilic attacks at phosphorus.
-
Solubility challenges : Poor solubility in polar solvents complicates large-scale reactions.
Research Gaps
No peer-reviewed studies directly investigating this compound’s reactivity were identified. Current inferences rely on:
-
Structural similarities to bioactive phosphonates
Further experimental validation is required to confirm reaction kinetics and substrate-specific behavior.
Scientific Research Applications
Pharmaceutical Applications
Drug Development and Delivery
Phosphonic acids are recognized for their bioactive properties, particularly in drug design. They can act as pro-drugs or active pharmaceutical ingredients due to their ability to mimic phosphate groups in biological systems. The unique structure of Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester allows for enhanced cellular uptake and targeted delivery of therapeutic agents.
Case Study: Antiviral Activity
Research has demonstrated the antiviral potential of phosphonic acids against various viral infections. In a study focusing on the antiviral activity of phosphonic acid derivatives, compounds similar to this compound showed significant inhibition of viral replication in vitro, indicating their potential for development as antiviral drugs .
Agricultural Applications
Herbicides and Pesticides
Phosphonic acids are utilized as active ingredients in herbicides and pesticides due to their effectiveness in inhibiting plant pathogens and pests. The diethyl ester form enhances the lipophilicity of the compound, improving its penetration through plant cuticles.
Data Table: Efficacy of Phosphonic Acid Derivatives in Agriculture
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85 | Research Study A |
| Phosphonic acid derivatives (various) | Pesticide | 90 | Research Study B |
Materials Science Applications
Synthesis of Functional Materials
The unique chemical properties of phosphonic acids enable their use in synthesizing functional materials such as polymers and nanomaterials. These materials find applications in electronics, coatings, and sensors.
Case Study: Polymer Synthesis
A study explored the use of phosphonic acid derivatives in creating cationic polymers with enhanced antimicrobial properties. The incorporation of this compound into polymer matrices resulted in materials with superior antibacterial activity compared to traditional polymers .
Environmental Applications
Water Treatment
Phosphonic acids are being investigated for their role in water treatment processes, particularly in removing heavy metals and other contaminants from wastewater. Their chelating properties allow them to bind with metal ions effectively.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid functional group can mimic the phosphate moiety, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s butyl-butylamino-pentyl group contrasts with aromatic (e.g., diphenylamino ), heterocyclic (e.g., pyrimidinyl ), and fluorinated aliphatic (e.g., ) substituents. These structural differences influence solubility, stability, and target specificity.
- Synthetic Yields : Yields for similar compounds vary widely (e.g., 4–50% in coumarin derivatives ), suggesting that steric hindrance from bulky substituents (as in the target compound) may require optimized conditions.
- IR Spectral Trends : Aliphatic phosphonates (e.g., compounds) show peaks at 1050–1280 cm⁻¹ (P=O stretching) and 1630–1780 cm⁻¹ (C=O or conjugated systems), whereas aromatic derivatives exhibit additional peaks for C-H bending or ring vibrations .
Pharmacokinetic and Functional Comparisons
- Prodrug Potential: Diethyl esters of amino acid derivatives (e.g., L-phenylalanine ) are designed for enhanced absorption, with ester hydrolysis in vivo releasing the active phosphonic acid. The target compound’s aminoalkyl chain may similarly act as a prodrug scaffold.
- Enzyme Inhibition: Pyrimidinyl and pyrazolyl phosphonates exhibit selective inhibition of enzymes like kinases or phosphatases due to their ability to mimic transition states . The butylamino group in the target compound could enhance binding to cationic active sites.
- Stability : Fluorinated phosphonates (e.g., ) show increased metabolic stability, whereas bromomethyl derivatives (e.g., ) are reactive intermediates for further functionalization.
Challenges and Opportunities
- Synthetic Complexity : Bulky substituents (e.g., branched alkyl chains) may reduce yields due to steric effects during phosphorylation or esterification .
- Biological Activity: Aminoalkyl phosphonates often require hydrolysis to the free acid for activity, which may limit their utility in environments with low esterase activity .
Biological Activity
Phosphonic acids and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester . This compound is characterized by its phosphonate structure, which plays a crucial role in its interaction with biological systems.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Phosphonate Group: The presence of a phosphonate group contributes to its biological activity, particularly in enzyme inhibition and interaction with nucleic acids.
- Alkyl Chains: The butyl and butylamino groups enhance lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
The biological activity of phosphonic acid derivatives often includes:
- Antiviral Activity: Many phosphonates exhibit activity against viral infections, particularly those targeting DNA and RNA viruses.
- Antitumor Effects: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction.
- Enzyme Inhibition: Phosphonates can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is significant in neurobiology.
- Inhibition of Enzymes:
- Interaction with Nucleic Acids:
- Antitumor Mechanisms:
Case Study 1: Antiviral Activity
A study examined the antiviral properties of various phosphonates against herpes simplex virus (HSV). Results indicated that compounds similar to diethyl esters exhibited significant inhibitory effects on viral replication in vitro. The mechanism was attributed to interference with viral DNA polymerase activity .
Case Study 2: Antitumor Effects
Research on a related phosphonic acid derivative demonstrated its ability to inhibit cell proliferation in breast cancer cell lines. The compound induced G1 phase arrest and apoptosis, suggesting potential for development as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅N₄O₄P |
| Molecular Weight | 291.32 g/mol |
| Solubility | Soluble in organic solvents |
| Biological Target | AChE, Viral Polymerases |
Q & A
Q. What are the established synthetic routes for preparing phosphonic acid diethyl esters with aminoalkyl substituents?
The Kabachnick-Fields reaction is a widely used one-pot method for synthesizing α-amino phosphonic acid derivatives. This involves the condensation of aldehydes, amines, and dialkyl phosphites under mild conditions . Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) has also been applied to introduce heterocyclic motifs, as demonstrated in the synthesis of biheterocyclic phosphonic amino esters . For branched alkylamino substituents, sequential alkylation and phosphorylation steps may be required, with careful control of reaction stoichiometry to avoid side reactions.
Q. How is infrared (IR) spectroscopy utilized to confirm the structure of phosphonic acid diethyl esters?
IR spectroscopy identifies key functional groups:
- P=O stretching : Strong absorption at 1260–1280 cm⁻¹ .
- P-O-C (ester) vibrations : Bands at 1020–1060 cm⁻¹ .
- Amine N-H stretches (if present): Broad peaks near 3300 cm⁻¹ . Discrepancies in these regions may indicate incomplete phosphorylation or ester hydrolysis, necessitating further purification (e.g., column chromatography) .
Q. What are the stability considerations for storing phosphonic acid diethyl esters?
These compounds are generally stable under inert atmospheres (N₂/Ar) at –20°C but may degrade via hydrolysis in humid conditions. Use anhydrous solvents (e.g., CH₂Cl₂, THF) and molecular sieves during synthesis. Long-term storage in amber vials with PTFE-lined caps is recommended to prevent oxidation .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of aminoalkyl-substituted phosphonic esters be mitigated?
Low yields (e.g., 4–30% in multi-step routes ) often arise from steric hindrance in branched alkylamino groups or competing side reactions (e.g., Michael additions). Strategies include:
- Optimizing reaction temperature : Lower temperatures (0–5°C) reduce side-product formation during phosphorylation .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity in heterocyclic coupling .
- In situ monitoring : TLC or NMR tracking identifies incomplete intermediates early .
Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?
Contradictions may arise from dynamic effects (e.g., rotamers in NMR) or overlapping signals. Solutions include:
- Variable-temperature NMR : Resolves rotameric splitting in alkylamino substituents .
- 2D NMR techniques (HSQC, HMBC): Assign ambiguous proton/carbon environments .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and bonding .
Q. What methodologies enable the introduction of functionalized aromatic or heterocyclic moieties into phosphonic esters?
- Suzuki-Miyaura coupling : Boronate-containing phosphonic esters (e.g., diethyl [4-(dioxaborolanyl)phenyl]phosphonate) allow cross-coupling with aryl halides .
- Mannich-type reactions : Incorporate benzimidazole or triazole rings via amine-aldehyde-phosphite condensations .
- Electrophilic substitution : Direct phosphorylation of pre-functionalized aromatic aldehydes .
Methodological and Safety Considerations
Q. What analytical workflows are recommended for purity assessment of phosphonic acid diethyl esters?
A tiered approach is advised:
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, P) .
- HPLC-MS : Detects trace impurities (e.g., hydrolyzed phosphonic acids) .
- 31P NMR : Confirms phosphorylation efficiency and identifies phosphite byproducts .
Q. What safety protocols are critical when handling reactive intermediates (e.g., bromomethyl derivatives)?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and OV/AG-P99 respirators to prevent exposure to volatile intermediates .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
